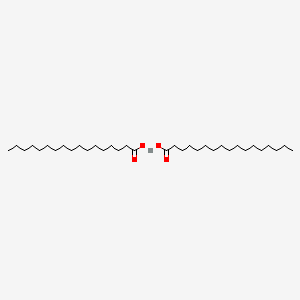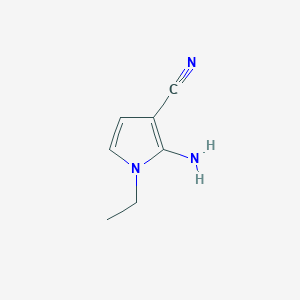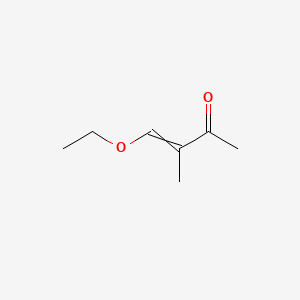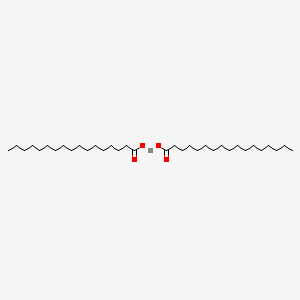![molecular formula C12H8O3 B13835345 9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)
9-hydroxybenzo[de]isochromen-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-hydroxybenzo[de]isochromen-1(3H)-one is a heterocyclic compound that belongs to the class of isochromenes Isochromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxybenzo[de]isochromen-1(3H)-one can be achieved through various synthetic routes. One common method involves the iodocyclization of o-alkynylbenzamides. This reaction typically requires the presence of electrophiles and proceeds through the formation of an oxanickelacycle, followed by alkyne insertion and reductive elimination . Another method involves the organocatalytic enantioselective construction of axially chiral isochromen-1-imines, which can be converted to the desired compound with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
9-hydroxybenzo[de]isochromen-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isochromenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-hydroxybenzo[de]isochromen-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 9-hydroxybenzo[de]isochromen-1(3H)-one involves its interaction with molecular targets such as enzymes and proteins. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isochroman-1-imines: These compounds share a similar core structure but differ in their functional groups and substituents.
Isochromanones: These are closely related compounds that differ by the presence of a carbonyl group at the 1-position.
Uniqueness
9-hydroxybenzo[de]isochromen-1(3H)-one is unique due to its specific hydroxyl group at the 9-position, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C12H8O3 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
12-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-one |
InChI |
InChI=1S/C12H8O3/c13-9-5-4-7-2-1-3-8-6-15-12(14)11(9)10(7)8/h1-5,13H,6H2 |
InChI-Schlüssel |
VGYIJDXWARVHJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC3=C2C(=C(C=C3)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)




![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)


